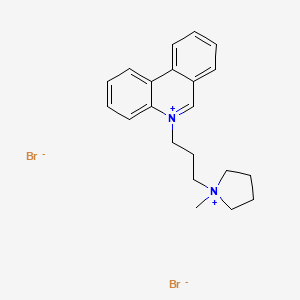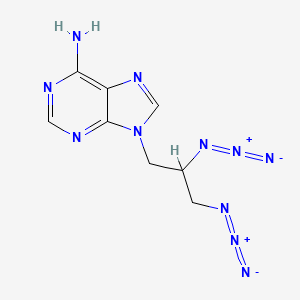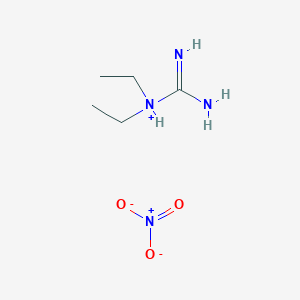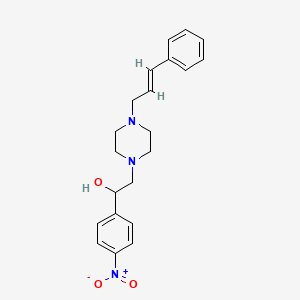
4-Benzoyl-2,6-dibenzylideneheptanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-2,6-dibenzylideneheptanedioic acid is an organic compound characterized by its complex structure, which includes benzoyl and benzylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-2,6-dibenzylideneheptanedioic acid typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with malonic acid in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzoyl-2,6-dibenzylideneheptanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the benzylidene groups into carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings, introducing new functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions include benzoyl derivatives, alcohols, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Benzoyl-2,6-dibenzylideneheptanedioic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Benzoyl-2,6-dibenzylideneheptanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymatic activities, leading to altered cellular processes. The pathways involved may include oxidative stress response and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol: Known for its antinociceptive activities.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Studied for its antimicrobial properties.
Uniqueness
4-Benzoyl-2,6-dibenzylideneheptanedioic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
928152-63-0 |
|---|---|
Fórmula molecular |
C28H24O5 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
4-benzoyl-2,6-dibenzylideneheptanedioic acid |
InChI |
InChI=1S/C28H24O5/c29-26(22-14-8-3-9-15-22)23(18-24(27(30)31)16-20-10-4-1-5-11-20)19-25(28(32)33)17-21-12-6-2-7-13-21/h1-17,23H,18-19H2,(H,30,31)(H,32,33) |
Clave InChI |
ZYBUGUZUGXBJGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(CC(CC(=CC2=CC=CC=C2)C(=O)O)C(=O)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R)-butan-2-yl]urea](/img/structure/B14164174.png)
![2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B14164185.png)
![4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine](/img/structure/B14164189.png)




![6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B14164219.png)


